molecular formula C17H18BrN3O4S B10881621 1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10881621
M. Wt: 440.3 g/mol
InChI Key: MWKFJLNSVJCNML-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-bromobenzyl group and a 2-nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Core: Piperazine is commercially available, but it can also be synthesized by the hydrogenation of pyrazine.

    Introduction of the 3-Bromobenzyl Group: This step involves the nucleophilic substitution reaction where piperazine reacts with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Sulfonylation with 2-Nitrophenylsulfonyl Chloride: The final step involves the reaction of the intermediate with 2-nitrophenylsulfonyl chloride in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions would be essential to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the benzyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The sulfonyl group can be oxidized further, although this is less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like DMF or DMSO.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Reduction: The primary product is the corresponding amine.

    Oxidation: Further oxidized sulfonyl derivatives.

Scientific Research Applications

1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of sulfonyl-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The bromobenzyl group can enhance lipophilicity, aiding in membrane permeability, while the nitrophenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: Similar structure but with the nitro group in a different position.

Uniqueness

1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and interaction with biological targets differently compared to its analogs.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, particularly in the development of new therapeutic agents and the study of complex organic reactions.

Properties

Molecular Formula

C17H18BrN3O4S

Molecular Weight

440.3 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18BrN3O4S/c18-15-5-3-4-14(12-15)13-19-8-10-20(11-9-19)26(24,25)17-7-2-1-6-16(17)21(22)23/h1-7,12H,8-11,13H2

InChI Key

MWKFJLNSVJCNML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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